molecular formula C22H19NO3 B5718406 Ethyl 4-[(biphenyl-2-ylcarbonyl)amino]benzoate

Ethyl 4-[(biphenyl-2-ylcarbonyl)amino]benzoate

Cat. No.: B5718406
M. Wt: 345.4 g/mol
InChI Key: ZHFGMYBKBGAXJH-UHFFFAOYSA-N
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Description

Ethyl 4-[(biphenyl-2-ylcarbonyl)amino]benzoate is an organic compound with the molecular formula C22H19NO3 It is a derivative of benzoic acid and biphenyl, characterized by the presence of an ethyl ester group and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(biphenyl-2-ylcarbonyl)amino]benzoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(biphenyl-2-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (such as chlorine or bromine) and nucleophiles (such as amines or alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 4-[(biphenyl-2-ylcarbonyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(biphenyl-2-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-[(biphenyl-2-ylcarbonyl)amino]benzoate can be compared with other similar compounds, such as:

    Ethyl 2-[(biphenyl-4-ylcarbonyl)amino]benzoate: This compound has a similar structure but with a different substitution pattern on the biphenyl ring.

    Ethyl 4-[(biphenyl-3-ylcarbonyl)amino]benzoate: This compound also has a similar structure but with a different substitution pattern on the biphenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

ethyl 4-[(2-phenylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-2-26-22(25)17-12-14-18(15-13-17)23-21(24)20-11-7-6-10-19(20)16-8-4-3-5-9-16/h3-15H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFGMYBKBGAXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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